molecular formula C9H7ClO3 B8796635 2-Chloro-2-oxo-1-phenylethyl formate

2-Chloro-2-oxo-1-phenylethyl formate

Cat. No.: B8796635
M. Wt: 198.60 g/mol
InChI Key: ZNLABNPTWSKGDX-UHFFFAOYSA-N
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Description

2-Chloro-2-oxo-1-phenylethyl formate is an organic ester characterized by a phenyl group, a chloro-oxo moiety, and a formate ester functional group. The acetate variant shares a similar backbone, differing only in the ester group (acetyl vs. formyl), which influences reactivity and physical characteristics. Key properties of the acetate analog include a molecular weight of 212.63 g/mol, a predicted density of 1.265 g/cm³, and a boiling point of 260.5°C .

This class of compounds is primarily utilized in organic synthesis as acylating agents, facilitating the introduction of functional groups into target molecules . The chloro-oxo moiety enhances electrophilicity, making these compounds reactive intermediates in nucleophilic substitution reactions.

Properties

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

(2-chloro-2-oxo-1-phenylethyl) formate

InChI

InChI=1S/C9H7ClO3/c10-9(12)8(13-6-11)7-4-2-1-3-5-7/h1-6,8H

InChI Key

ZNLABNPTWSKGDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)OC=O

Origin of Product

United States

Comparison with Similar Compounds

(R)-2-Chloro-2-oxo-1-phenylethyl Acetate

Molecular Formula : C₁₀H₉ClO₃
Key Properties :

  • Boiling Point : 260.5°C (predicted)
  • Density : 1.265 g/cm³
  • Storage : Requires inert gas (N₂/Ar) at 2–8°C
  • Hazard Class : 6.1 (toxic) and 8 (corrosive) .

Differentiation from Formate :

  • The acetyl group in the acetate reduces electrophilicity compared to the formate’s smaller formyl group, leading to slower reaction kinetics.
  • Higher molecular weight (212.63 vs. ~182.5 g/mol for the formate) may reduce volatility.

2-[2-(2-Chlorophenyl)-2-oxoethyl]-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione

Molecular Formula: C₁₅H₁₀ClNO₄S Key Properties:

  • Crystal Structure : Determined via single-crystal X-ray diffraction (space group P2₁/c) .
  • Reactivity : The benzothiazole-trione moiety introduces rigidity and planar geometry, favoring π-π stacking in solid-state applications.

Differentiation :

  • The benzothiazole-trione system adds complexity and polarizability, enhancing intermolecular interactions compared to the simpler phenyl-formate structure.

[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2,4,5-Trichlorophenoxy)acetate

Molecular Formula: C₁₅H₁₂Cl₃NO₅ Key Properties:

  • Molecular Weight : 392.6 g/mol
  • Lipophilicity : XLogP3 = 3.6 (indicating high lipid solubility)
  • Rotatable Bonds : 8, suggesting conformational flexibility .

Differentiation :

  • The trichlorophenoxy group enhances environmental persistence and toxicity compared to the phenyl-chloro-oxo system.
  • Higher molecular weight and flexibility may reduce bioavailability compared to rigid analogs.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Primary Applications
2-Chloro-2-oxo-1-phenylethyl formate C₉H₇ClO₃ ~182.5 (estimated) Not reported Formate ester, chloro-oxo Acylation, synthesis
(R)-2-Chloro-2-oxo-1-phenylethyl acetate C₁₀H₉ClO₃ 212.63 260.5 Acetate ester, chloro-oxo Asymmetric catalysis
Benzothiazole-trione derivative C₁₅H₁₀ClNO₄S 335.77 Not reported Benzothiazole, trichlorophenyl Crystal engineering
Trichlorophenoxy acetate C₁₅H₁₂Cl₃NO₅ 392.6 Not reported Trichlorophenoxy, furan Agrochemicals

Research Findings and Implications

  • Reactivity Trends : Formate esters generally exhibit higher reactivity than acetates due to the formyl group’s smaller size and greater electrophilicity. This makes 2-chloro-2-oxo-1-phenylethyl formate a more efficient acylating agent but also more sensitive to hydrolysis .
  • Structural Rigidity: The benzothiazole-trione derivative’s rigid structure enhances crystallinity, whereas the trichlorophenoxy compound’s flexibility may limit its use in solid-state applications .
  • Safety Profiles: Compounds with multiple chlorine atoms (e.g., trichlorophenoxy) pose higher environmental and toxicity risks compared to mono-chlorinated analogs .

Preparation Methods

Key Steps

  • Synthesis of Intermediate Alcohol :

    • 2-Chloro-2-oxo-1-phenylethanol is typically prepared via oxidation of 2-chloro-1-phenylethanol using reagents like Jones reagent (CrO3/H2SO4) or PCC.

    • Example: Oxidation of 2-chloro-1-phenylethanol yields 2-chloro-2-oxo-1-phenylethanol with >90% purity.

  • Esterification :

    • Acid-Catalyzed Method : React the alcohol with formic acid (HCOOH) in the presence of H2SO4 or HCl at elevated temperatures.

    • Coupling Reagent Method : Use formyl chloride (HCOCl) with a base (e.g., pyridine) to neutralize HCl.

Reagents and Conditions

Method Reagents Conditions Yield Reference
Acid-CatalyzedHCOOH, H2SO4Reflux, 6–12 hours~70–80%
Coupling AgentHCOCl, PyridineRT, 1–2 hours>85%

Nucleophilic Substitution of 2-Chloro-2-oxo-1-phenylethyl Chloride

This route replaces the chloride group with formate via nucleophilic substitution.

Key Steps

  • Synthesis of 2-Chloro-2-oxo-1-phenylethyl Chloride :

    • React 2-chloro-2-oxo-1-phenylethanol with SOCl2 or PCl5 to convert the hydroxyl group to chloride.

    • Example: SOCl2 in THF at 0°C yields the chloride intermediate.

  • Reaction with Sodium Formate :

    • Treat the chloride with NaHCOO in a polar aprotic solvent (e.g., DMF or DMSO).

Reagents and Conditions

Step Reagents Conditions Yield Reference
Chloride FormationSOCl2, THF0°C, 1 hour64%
Formate SubstitutionNaHCOO, DMFRT, 2–4 hours75–85%

Direct Formylation of 2-Chloro-2-oxo-1-phenylethanol

This approach uses formylating agents to introduce the formate group directly.

Key Steps

  • Formylation with Formic Anhydride :

    • React the alcohol with formic anhydride (HCO)2O in the presence of a catalyst (e.g., H2SO4).

  • Alternative Agents :

    • Acetylation Followed by Formate Exchange : Use acetyl chloride to form the acetate ester, then substitute acetate with formate.

Reagents and Conditions

Method Reagents Conditions Yield Reference
Formic Anhydride(HCO)2O, H2SO450–60°C, 4–6 hours65–75%
Acetyl-Formate ExchangeAcCl, NaHCOORT, 1 hour70%

Chiral Resolution and Asymmetric Synthesis

For the (R)-enantiomer, chiral resolution or asymmetric catalysis may be employed.

Key Steps

  • Biocatalytic Reduction :

    • Use baker’s yeast to reduce 2-chloro-1-phenylethanone to (R)-2-chloro-1-phenylethanol with >97% ee.

  • Oxidation and Esterification :

    • Oxidize the alcohol to 2-chloro-2-oxo-1-phenylethanol, then esterify with HCOOH.

Reagents and Conditions

Step Reagents Conditions Yield Reference
Biocatalytic ReductionBaker’s yeast, pH 6–825–40°C, 12–60 hours74–96% ee
OxidationJones reagent0°C, 2 hours>90%

Industrial and Scalable Methods

Large-scale synthesis often prioritizes cost-effective reagents and high yields.

Key Methods

  • Continuous Flow Synthesis :

    • React 2-chloro-2-oxo-1-phenylethanol with formic acid in a microreactor for rapid mixing and heat control.

  • Catalytic Esterification :

    • Use acid catalysts (e.g., Amberlyst-15) for solvent-free esterification.

Advantages

  • High Throughput : Flow systems achieve yields >80% with reduced reaction times.

  • Cost Efficiency : Avoids expensive coupling agents.

Comparative Analysis of Methods

Method Advantages Limitations
EsterificationHigh yield, low costRequires pure starting alcohol
Nucleophilic SubstitutionDirect route, avoids oxidationChloride intermediates may decompose
Asymmetric SynthesisHigh enantiomeric excessLong reaction times, complex workup

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-2-oxo-1-phenylethyl formate, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution or esterification. For example, reacting 2-chloro-2-oxo-1-phenylethanol with formic acid derivatives (e.g., formyl chloride) under anhydrous conditions. Catalysts like DMAP (4-dimethylaminopyridine) or bases (e.g., pyridine) enhance reactivity. Yield optimization requires strict temperature control (0–5°C for exothermic steps) and inert atmospheres to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used. Monitor purity via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .

Q. Which spectroscopic techniques are critical for characterizing 2-chloro-2-oxo-1-phenylethyl formate?

  • NMR : ¹H/¹³C NMR identifies key functional groups (e.g., formate carbonyl at δ ~160–165 ppm, chloro-oxo group at δ ~170 ppm). Compare with structurally similar compounds (e.g., 2-Oxo-2-phenylacetyl chloride, δC=O ~170 ppm ).
  • X-ray crystallography : Resolve molecular conformation and hydrogen-bonding patterns (e.g., C=O···H interactions observed in related oxo-chloro compounds ).

Q. How does the compound’s stability vary under different storage conditions?

  • Hydrolysis risk : The formate ester is prone to hydrolysis in humid environments. Store at –20°C in anhydrous solvents (e.g., THF or DCM) with molecular sieves. Degradation products (e.g., 2-chloro-2-oxo-1-phenylethanol) can be monitored via HPLC .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition : Use fluorogenic substrates (e.g., acetylcholinesterase or protease assays) to test inhibitory activity. IC50 values <10 µM suggest therapeutic potential.
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) evaluate biocompatibility. EC50 values >50 µM indicate low toxicity .

Advanced Research Questions

Q. How can computational modeling predict reaction mechanisms involving 2-chloro-2-oxo-1-phenylethyl formate?

  • DFT calculations : Use Gaussian or ORCA to model nucleophilic attack pathways (e.g., formate group reactivity). Compare activation energies of competing pathways (e.g., SN2 vs. acylation). Validate with kinetic isotope effects (KIE) .
  • Molecular docking : Predict binding affinities to biological targets (e.g., enzymes with hydrophobic active sites) using AutoDock Vina .

Q. What strategies resolve contradictions in reported biological activity data?

  • Reproducibility checks : Verify assay conditions (e.g., buffer pH, solvent DMSO concentration ≤0.1%). Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization).
  • Metabolite profiling : LC-MS/MS identifies degradation products or metabolites that may interfere with activity measurements .

Q. How do steric and electronic effects influence the compound’s reactivity in multi-step syntheses?

  • Steric hindrance : The phenyl group adjacent to the chloro-oxo moiety slows nucleophilic substitution. Use bulky bases (e.g., DIPEA) to mitigate side reactions.
  • Electronic effects : Electron-withdrawing groups (chloro, oxo) activate the formate carbonyl for nucleophilic attack. Hammett plots correlate substituent effects with reaction rates .

Q. What advanced techniques optimize regioselectivity in derivatization reactions?

  • Directed ortho-metalation : Use directing groups (e.g., amides) to functionalize the phenyl ring selectively.
  • Microwave-assisted synthesis : Enhances regioselectivity in SNAr (nucleophilic aromatic substitution) reactions via rapid, uniform heating .

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